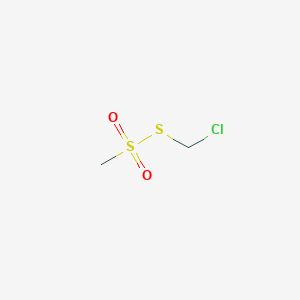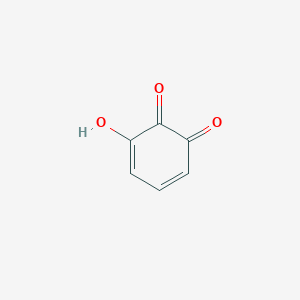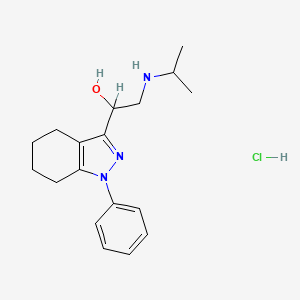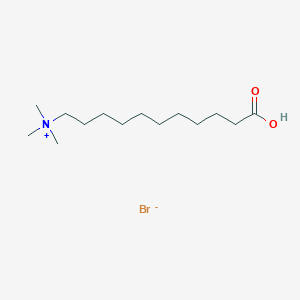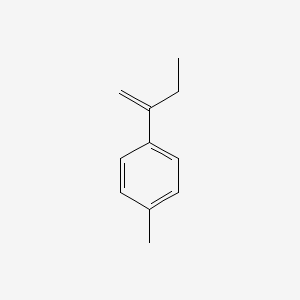
1-(But-1-en-2-yl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-(But-1-en-2-yl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene (methylbenzene) with 1-bromo-2-butene in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. For example, the Friedel-Crafts alkylation of toluene with 1-chloro-2-butene using aluminum chloride as a catalyst can be employed. This method allows for large-scale production with high yields.
化学反応の分析
Types of Reactions: 1-(But-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond in the but-1-en-2-yl group can be achieved using hydrogen gas and a palladium catalyst, resulting in the formation of 1-(butan-2-yl)-4-methylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 4-methylbenzoic acid, 4-methylbenzaldehyde.
Reduction: 1-(butan-2-yl)-4-methylbenzene.
Substitution: 4-methyl-2-nitrobenzene, 4-methylbenzenesulfonic acid.
科学的研究の応用
1-(But-1-en-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 1-(But-1-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl and but-1-en-2-yl groups, which activate the benzene ring towards electrophilic substitution. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
1-(But-1-en-2-yl)benzene: Lacks the methyl group, resulting in different reactivity and applications.
4-methylstyrene: Contains a vinyl group instead of a but-1-en-2-yl group, leading to different polymerization properties.
4-ethyl-1-methylbenzene: Has an ethyl group instead of a but-1-en-2-yl group, affecting its chemical behavior.
Uniqueness: 1-(But-1-en-2-yl)-4-methylbenzene is unique due to the presence of both a but-1-en-2-yl group and a methyl group on the benzene ring
特性
CAS番号 |
21758-18-9 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
1-but-1-en-2-yl-4-methylbenzene |
InChI |
InChI=1S/C11H14/c1-4-10(3)11-7-5-9(2)6-8-11/h5-8H,3-4H2,1-2H3 |
InChIキー |
FOLXOMPYJCUHMX-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


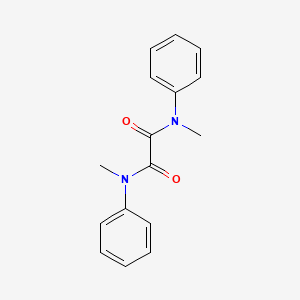
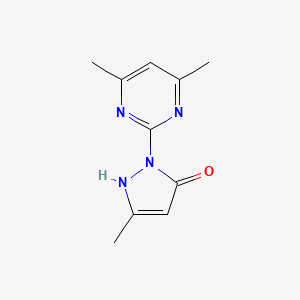
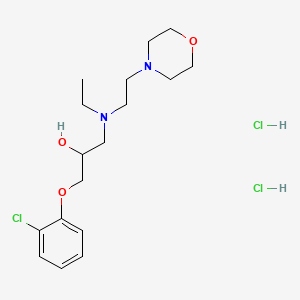
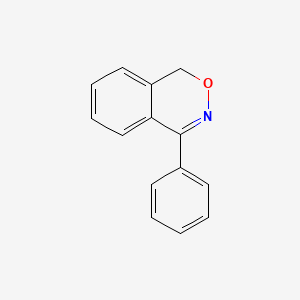
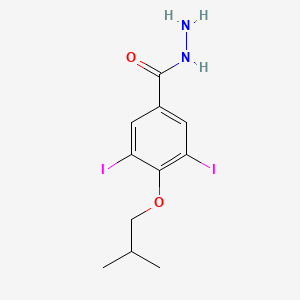
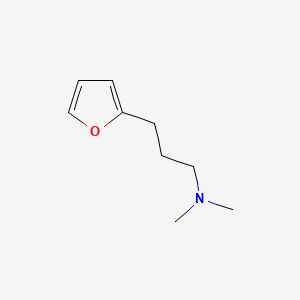
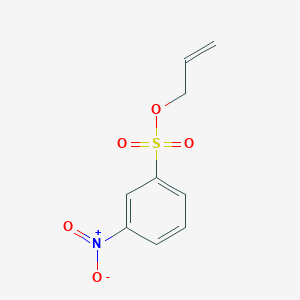
![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
